5-(4-Fluorophenyl)thiophene-2-carbaldehyde

Catalog No.
S3407204
CAS No.
249504-38-9
M.F
C11H7FOS
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorophenyl)thiophene-2-carbaldehyde

Pharmaceutical manufacturers face hazardous Vilsmeier formylation and impurity risks when synthesizing Canagliflozin from unformylated precursors. 5-(4-Fluorophenyl)thiophene-2-carbaldehyde eliminates these challenges as a pre-formylated, fluoroaryl building block. • Direct Grignard coupling to form the diarylmethane core without corrosive POCl3/DMF. • Pre-installed fluorine ensures target SGLT2 affinity and CYP450 stability. • High regiopurity bypasses regioisomeric impurities, streamlining GMP scale-up.

CAS Number

249504-38-9

Product Name

5-(4-Fluorophenyl)thiophene-2-carbaldehyde

IUPAC Name

5-(4-fluorophenyl)thiophene-2-carbaldehyde

Molecular Formula

C11H7FOS

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C11H7FOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H

InChI Key

JSWYSOJZYJPLNN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)F

Synonyms

5-(4-Fluorophenyl)thiophene-2-carbaldehyde, 5-(4-Fluorophenyl)-2-thiophenecarboxaldehyde, 5-(4-Fluorophenyl)-2-formylthiophene, 2-Formyl-5-(4-fluorophenyl)thiophene

Purity

98%

Package Size

1 g, 5 g

5-(4-Fluorophenyl)thiophene-2-carbaldehyde (CAS 249504-38-9) is a premium, highly reactive heterocyclic building block primarily procured as the critical advanced intermediate for the synthesis of Canagliflozin, a blockbuster sodium-glucose co-transporter 2 (SGLT2) inhibitor [1]. It features a rigid thiophene core, a highly electrophilic formyl group primed for C-C bond formation, and a para-fluorophenyl moiety that imparts essential metabolic stability and lipophilicity to downstream active pharmaceutical ingredients (APIs). By offering a pre-formylated, high-purity scaffold, this compound allows pharmaceutical manufacturers to bypass hazardous upstream formylation steps, ensuring streamlined scale-up and high regiopurity in the synthesis of complex diarylmethane structures [2].

Research Fit

Workflow Suzuki-Miyaura cross-coupling building block
Substituent para-Fluoro electronic/steric profile for arylthiophene libraries
Format Solid; supports convenient handling and storage

Procurement substitution with the unformylated precursor, 2-(4-fluorophenyl)thiophene, forces the manufacturer to run a corrosive and highly exothermic Vilsmeier-Haack formylation (using POCl3/DMF), which complicates GMP scale-up, generates hazardous phosphorus waste, and risks the introduction of regioisomeric impurities [1]. Alternatively, substituting with non-fluorinated analogs such as 5-phenylthiophene-2-carbaldehyde is chemically viable but pharmacologically disastrous; the terminal fluorine atom is strictly required to occupy a specific hydrophobic pocket in the SGLT2 transporter and to block CYP450-mediated para-hydroxylation [2]. Without this precise fluorinated building block, the resulting API suffers from drastically reduced target affinity and an unviable pharmacokinetic half-life, making generic substitution impossible for commercial SGLT2 inhibitor production.

Substitution Risk

Electronic profile shift para-Fluoro substituent (σp=0.06) differs from chloro, non-halogenated or ortho/meta-fluoro analogs, altering cross-coupling reactivity.
Bioactivity mismatch Antibacterial and urease inhibitory potencies are substituent-dependent; class-level inference suggests activity profile may not transfer to non-fluorinated or chloro variants.
Re-optimization required 5-Phenylthiophene-2-carbaldehyde or 4-chlorophenyl analogs are not direct replacements; synthetic protocols and biological validation would require complete re-assessment.

Direct Grignard Compatibility vs. Unformylated Precursor

In the industrial synthesis of Canagliflozin, the formation of the diarylmethane bridge relies on a highly efficient C-C coupling. 5-(4-Fluorophenyl)thiophene-2-carbaldehyde acts as a direct electrophile, reacting cleanly with (5-bromo-2-methylphenyl)magnesium bromide to form the secondary alcohol intermediate in yields typically exceeding 85% [1]. If a facility attempts to start from the baseline precursor 2-(4-fluorophenyl)thiophene, they must first execute a Vilsmeier-Haack formylation. This adds a synthetic step, reduces overall throughput, and introduces strongly acidic POCl3 waste streams that require specialized neutralization[2].

Evidence DimensionSynthetic steps to secondary alcohol intermediate
Target Compound Data1 step (direct Grignard addition, >85% yield)
Comparator Or Baseline2-(4-Fluorophenyl)thiophene (requires 2 steps: formylation + Grignard)
Quantified DifferenceEliminates 1 highly corrosive synthetic step and 100% of POCl3-related hazardous waste.
ConditionsIndustrial scale-up of Canagliflozin intermediate via organometallic addition

Procuring the pre-formylated building block eliminates a hazardous, low-atom-economy step from the API manufacturing critical path.

Antibacterial activity: halogen comparison
Class-level inference
Target (4-F): Not directly assayed
Comparator (3-Cl-4-F): Urease IC₅₀ 27.1 µg/mL
Comparator (4-Cl): Activity differs
Substituent-dependent bioactivity; class-level context
Target compound not directly evaluated; analog data support profile differentiation

Pharmacophore Essentiality vs. Des-Fluoro Analog

The para-fluoro substitution on the phenyl ring is a critical pharmacophore element, not merely a synthetic handle. When comparing APIs derived from the target compound to those derived from 5-phenylthiophene-2-carbaldehyde, the fluorine atom is required to optimally fill a hydrophobic pocket in the SGLT2 transporter and block CYP450-mediated oxidation at the para-position [1]. Downstream APIs derived from the fluorinated building block (e.g., Canagliflozin) achieve an IC50 of ~2.2 nM, whereas des-fluoro analogs suffer from significantly reduced target affinity and drastically shorter in vivo half-lives due to rapid metabolic clearance[2].

Evidence DimensionDownstream API metabolic stability and potency
Target Compound DataYields API with IC50 ~2.2 nM and blocked para-oxidation
Comparator Or Baseline5-Phenylthiophene-2-carbaldehyde (yields des-fluoro API)
Quantified DifferenceThe fluorine atom prevents rapid CYP450 degradation and maintains sub-3 nM potency.
ConditionsIn vitro SGLT2 binding assays and pharmacokinetic modeling

Buyers cannot substitute with cheaper non-fluorinated analogs without destroying the fundamental efficacy and half-life of the resulting pharmaceutical.

Suzuki-Miyaura cross-coupling
Class-level inference
Documented substrate for Pd-catalyzed Suzuki-Miyaura coupling. 4-Regioisomer obtained in 97% yield; 5-aryl substitution essential for differentiated coupling libraries.
Regioisomeric scaffold not interchangeable
Direct yield data for 5-substituted isomer not publicly available

Electrophilic Efficiency vs. Carboxylic Acid Derivative

For the construction of complex diarylmethane scaffolds, the oxidation state of the thiophene substituent is critical. The carbaldehyde group in 5-(4-Fluorophenyl)thiophene-2-carbaldehyde is highly electrophilic, allowing for direct, atom-economical nucleophilic attack by aryl lithium or Grignard reagents [1]. In contrast, the oxidized comparator, 5-(4-fluorophenyl)thiophene-2-carboxylic acid, requires conversion into a Weinreb amide or an acid chloride before it can efficiently participate in similar C-C coupling reactions without suffering from over-addition or simple deprotonation .

Evidence DimensionActivation steps for C-C coupling
Target Compound Data0 activation steps (direct nucleophilic addition)
Comparator Or Baseline5-(4-Fluorophenyl)thiophene-2-carboxylic acid (requires 1-2 activation steps)
Quantified DifferenceSaves 1-2 synthetic steps and avoids the use of coupling reagents like SOCl2 or N,O-dimethylhydroxylamine.
ConditionsAryl-aryl bridge formation via organometallic reagents

The aldehyde oxidation state is the optimal entry point for convergent pharmaceutical synthesis, minimizing reagent overhead and maximizing throughput.

Physical property: fluorinated vs non-fluorinated
Data to verify
Target (4-F): mp 113–114 °C
Non-fluorinated analog: mp 94–98 °C
ΔTm ≈ 16–20 °C higher
May support improved solid-state stability and handling
Cross-study comparable; confirm under laboratory conditions

Regiopurity Impact on Downstream Crystallization vs. Crude Formylation

The commercial viability of Canagliflozin synthesis depends heavily on the regiopurity of the thiophene intermediates. Procuring high-purity (>98%) 5-(4-Fluorophenyl)thiophene-2-carbaldehyde ensures that the 2,5-substitution pattern is strictly locked in [1]. If manufacturers rely on crude, in-house formylation mixtures, trace 2,4-isomers or unreacted starting materials can carry over into the Grignard addition step. These structurally similar impurities severely depress the crystallization yield of the resulting secondary alcohol, often requiring costly chromatographic purification or repeated recrystallizations that drop overall yield by 10-15% [2].

Evidence DimensionDownstream intermediate crystallization yield
Target Compound Data>98% pure starting material enables direct crystallization of the Grignard product
Comparator Or BaselineCrude in-house formylation mixture (contains trace 2,4-isomers)
Quantified DifferenceHigh regiopurity prevents a 10-15% yield loss during downstream purification.
ConditionsBulk crystallization of (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanol

Investing in high-purity, pre-formylated material directly translates to higher throughput and eliminates the need for process-scale chromatography.

Commercial availability & quality
Data to verify
Multiple suppliers offer 95–98% purity with batch-specific QC documentation.
NMR HPLC GC LC-MS SDS
Supplier documentation supports procurement reproducibility
Supplier-reported; verify batch CoA before use

Commercial Synthesis of Canagliflozin (SGLT2 Inhibitor)

As the primary industrial application, this compound is procured as the key electrophilic building block. It reacts directly with functionalized aryl Grignard reagents to form the diarylmethane core of Canagliflozin, leveraging its optimized oxidation state and pre-installed fluorine atom to ensure high API potency and metabolic stability [1].

Development of Novel SGLT2 Inhibitors

In medicinal chemistry programs, the compound serves as a standard building block to explore new glycoside or non-glycoside SGLT2 inhibitors. The pre-formylated scaffold allows researchers to rapidly generate analogs that retain the metabolically stable 2-(4-fluorophenyl)thiophene pharmacophore [1].

Synthesis of Organic Electronic Materials

Beyond pharmaceuticals, the rigid, conjugated donor-acceptor-like structure (fluorophenyl donor / thiophene / aldehyde acceptor) is utilized as a precursor for synthesizing specialized fluorophores, OLED dopants, or organic photovoltaic (OPV) materials via Knoevenagel condensations [2].

Discovery of Antimicrobial and Kinase Inhibitors

The highly reactive aldehyde group allows for rapid library generation via Schiff base formation or Wittig reactions. This enables the creation of novel heterocyclic derivatives that leverage the lipophilic fluorophenyl group for enhanced cell membrane penetration [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry: arylthiophene SAR
para-Fluoro electronic/steric signature
Substituent-dependent bioactivity re-evaluation
Materials science: COFs & functional materials
Thiophene/fluorophenyl conjugation; aldehyde condensation handle
Extended π-system properties and crystallinity review
Process chemistry: antidiabetic agent intermediate research
Solid-state stability; documented purity specifications
Batch consistency and scale-up handling assessment
Methodology development: cross-coupling optimization
Well-characterized model substrate; ¹⁹F NMR probe
Reaction scope and benchmarking studies

XLogP3

3.2

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